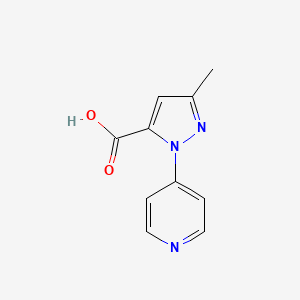
Piperidin-4-yl(pyridin-3-yl)methanol
Descripción general
Descripción
“Piperidin-4-yl(pyridin-3-yl)methanol” is a compound that has been evaluated for its antiproliferative activity against various cell lines . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Chemical Reactions Analysis
Piperidine derivatives, including “Piperidin-4-yl(pyridin-3-yl)methanol”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are involved in various chemical reactions, but the specific reactions involving “Piperidin-4-yl(pyridin-3-yl)methanol” are not detailed in the available resources.Physical And Chemical Properties Analysis
“Piperidin-4-yl(pyridin-3-yl)methanol” has a molecular weight of 192.26 . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
- One of the synthesized compounds demonstrated antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride serves as a semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development for targeted protein degradation .
- 4-Piperidinemethanol has been used in the preparation of N-tert-butoxycarbonyl-4-hydroxymethyl piperidine desferrioxamine B (DFO) containing third-generation triazine dendrimers .
- Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Piperidine derivatives, including synthetic and natural piperidines, have been explored for their pharmaceutical potential. Recent advances in the discovery and biological evaluation of drugs containing the piperidine moiety have been reported .
- The isoxazole ring, a key structural scaffold in many pharmacologically active drugs, has been modified by substituting different functional groups. Substituted 1,2-benzoxazoles, including 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole , play a crucial role in drug design and development .
Antibacterial Activity
Linker in PROTAC Development
Dendrimer Synthesis
Anti-Tubercular Agents
Pharmaceutical Applications
Drug Design and Modification
Safety and Hazards
“Piperidin-4-yl(pyridin-3-yl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Piperidin-4-yl(pyridin-3-yl)methanol is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are known to have a wide range of biological activities . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A related compound, (1-(pyridin-3-yl)piperidin-4-yl)methanol, is reported to have high gi absorption and is bbb permeant , which could suggest similar properties for Piperidin-4-yl(pyridin-3-yl)methanol.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Propiedades
IUPAC Name |
piperidin-4-yl(pyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9,11-12,14H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHNGNJDJIZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-4-yl(pyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

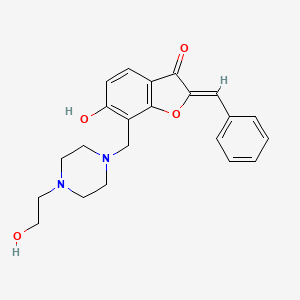

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2752265.png)
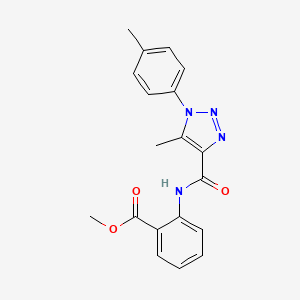
![2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid](/img/structure/B2752268.png)
![2-(4-chloro-2-methylphenoxy)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B2752269.png)
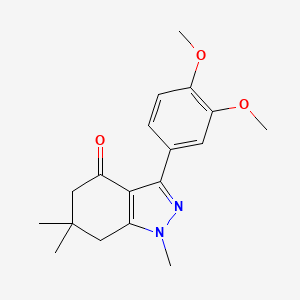
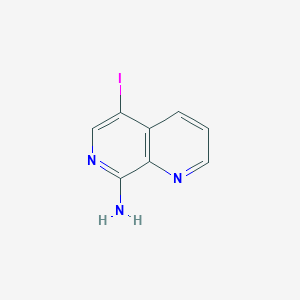
![cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2752272.png)
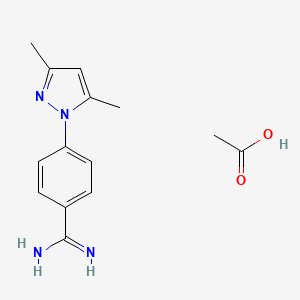
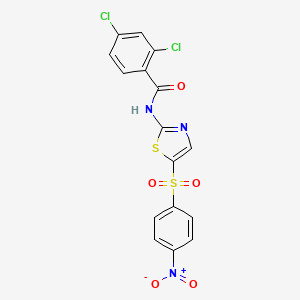
![3-methyl-N-(oxolan-2-ylmethylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2752281.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2752283.png)
